1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-26(22,23)20-8-6-19(7-9-20)17(21)15-2-3-16(18-12-15)25-13-14-4-10-24-11-5-14/h2-3,12,14H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNULDDCXUTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its efficacy in various biological systems.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine core substituted with a methanesulfonyl group and a pyridine derivative. Its molecular formula is C19H24N4O5S, with a molecular weight of 420.48 g/mol. The presence of the oxan moiety contributes to its unique pharmacological profile.
Antitumor Activity
There is emerging evidence suggesting that piperazine derivatives may possess antitumor properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in various cancer cell lines through induction of cell cycle arrest and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Compounds with similar structures have been found to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in metabolic pathways critical for tumor growth and seizure activity.
- Signal Transduction Modulation : These compounds may interfere with intracellular signaling cascades that regulate cell survival and proliferation.
Study on Anticonvulsant Activity
In a controlled study, several piperazine derivatives were evaluated for their anticonvulsant effects. The most potent compounds demonstrated efficacy at doses as low as 50 mg/kg without significant neurotoxicity, as assessed by rotorod testing .
Antitumor Efficacy
A study investigating a series of piperazine analogs revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The most effective compounds induced apoptosis via mitochondrial pathways, suggesting that structural variations significantly impact biological outcomes .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis of Piperazine Derivatives
The table below compares the target compound with structurally related piperazine derivatives, highlighting substituent variations and their pharmacological implications:
Functional Group Contributions
Methanesulfonyl Group
- The sulfonyl group at position 1 improves solubility and participates in hydrogen bonding, as seen in 1-(6-chloro-pyridine-3-sulfonyl)-4-methylpiperazine . However, positioning the sulfonyl on the piperazine (as in the target) rather than the pyridine (as in ) may reduce steric hindrance during receptor binding.
Pyridine-3-Carbonyl Linkage
- The pyridine-3-carbonyl group is a common pharmacophore in kinase inhibitors and antiviral agents. In Sch-350634 , a similar carbonyl linkage contributes to CCR5 antagonism.
Oxan-4-yl Methoxy Substituent
- The tetrahydropyran-derived group at pyridine position 6 is unique to the target compound. Similar oxan-containing substituents in reversed obesity-related metabolite changes in HFD models, suggesting metabolic stability . This group’s lipophilicity (~logP contribution) may also improve blood-brain barrier penetration compared to smaller substituents (e.g., fluoro in ).
Key Comparative Studies
- Solubility : The target compound’s methanesulfonyl group (calculated logP ~1.2) offers better aqueous solubility than methyl or aroyl-substituted analogues (e.g., logP ~2.5 for 1-aroyl-4-(4-methoxyphenyl)piperazines ).
- In Vitro Activity : Docking studies (as in ) predict strong interactions between the target’s sulfonyl group and residues like Ser573 or Lys464 in kinase targets, akin to compound 43 ’s piperazine-hydroxyl interactions .
- Metabolic Profile : The oxan substituent likely reduces CYP450-mediated metabolism, contrasting with 1-(6-fluoro-4-methylpyridin-3-yl)piperazine , where fluorine may increase metabolic liability .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of 1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine while adhering to green chemistry principles?
Answer:
The synthesis typically involves sequential coupling reactions, including:
- Stepwise functionalization : Methanesulfonylation of the piperazine ring followed by coupling of the pyridine-carbonyl-oxanylmethoxy moiety .
- Solvent selection : Use of polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, with microwave-assisted synthesis to reduce reaction time and energy consumption .
- Catalysis : Palladium or nickel catalysts for cross-coupling steps, ensuring regioselectivity and minimizing byproducts .
- Workup : Column chromatography with silica gel or recrystallization for purification. Yield optimization (~70–85%) is achieved by controlling stoichiometry and reaction temperature (60–100°C) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound during synthesis?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methanesulfonyl (δ ~3.1 ppm for CH₃SO₂), piperazine protons (δ ~2.5–3.5 ppm), and oxan-4-yl methoxy (δ ~3.7–4.3 ppm) .
- 2D NMR (COSY, HSQC) : Resolve coupling between the pyridine ring and oxane substituents .
- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across different in vitro models?
Answer:
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding vs. HeLa for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .
- Buffer conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments, as the compound’s sulfonyl group may exhibit pH-dependent solubility .
- Dose-response validation : Perform triplicate experiments with error margins <15%. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ .
Advanced: What computational approaches are employed to predict the binding affinity of this compound to kinase targets?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) :
- Dock the compound into ATP-binding pockets (e.g., PI3Kγ or MAPK) using flexible ligand/rigid receptor models. Prioritize poses with hydrogen bonds to methanesulfonyl and pyridine moieties .
- Molecular dynamics (MD) simulations (GROMACS) :
- Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD <2 Å) to confirm target engagement .
- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) to correlate structural features with inhibitory activity .
Methodological: How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?
Answer:
- Systematic substitution :
- Replace oxan-4-yl methoxy with smaller rings (e.g., tetrahydrofuran) to reduce steric hindrance in cytochrome P450 interactions .
- In vitro metabolism assays :
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Optimize substituents to increase half-life (t₁/₂ >60 min) .
- Pro-drug strategies : Introduce ester groups at the piperazine nitrogen to enhance bioavailability .
Methodological: What experimental protocols ensure the compound’s stability during long-term storage?
Answer:
- Storage conditions :
- Stability monitoring :
Advanced: How does the compound’s conformational flexibility impact its interaction with G-protein-coupled receptors (GPCRs)?
Answer:
- Conformational analysis :
- Use X-ray crystallography or NOESY NMR to identify dominant conformers. The piperazine ring’s chair conformation enhances GPCR binding .
- Mutagenesis studies :
- Introduce point mutations (e.g., D³·³² in adenosine A₂A receptor) to assess hydrogen bonding with the sulfonyl group .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
